2,4-dimethylpentane-1,5-diol
Description
Properties
CAS No. |
2121-69-9 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2,4-dimethylpentane-1,5-diol |
InChI |
InChI=1S/C7H16O2/c1-6(4-8)3-7(2)5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
ZJWDJIVISLUQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)CO)CO |
Purity |
95 |
Origin of Product |
United States |
Historical Context and Early Academic Investigations of Diols in Organic Synthesis
The study of diols, or glycols, is a foundational element of modern organic chemistry. Early investigations date back to the mid-19th century, with Charles Adolphe Wurtz first preparing ethylene (B1197577) glycol in 1859 by the hydration of ethylene oxide. wikipedia.org Wurtz named the compound "glycol" to signify its dual characteristics, sharing properties with both ethyl alcohol and glycerin. wikipedia.org This discovery marked the beginning of systematic academic inquiry into this class of bifunctional compounds.
Early research focused on the synthesis and reactions of simple, unbranched diols. A significant advancement was the development of methods to produce vicinal diols (1,2-diols) from the oxidation of alkenes. wikipedia.org The use of reagents like dilute potassium permanganate (B83412) and osmium tetroxide became standard laboratory procedures for dihydroxylation. wikipedia.orgchemistrysteps.com These early methods laid the groundwork for more sophisticated and stereoselective transformations, such as the Sharpless asymmetric dihydroxylation, which allows for the production of chiral diols from alkenes. wikipedia.orgnih.gov
The ability of diols to act as monomers was also recognized early on. Their two hydroxyl groups allow them to participate in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyesters or with diisocyanates to create polyurethanes. wikipedia.orgnih.gov Ethylene glycol, for instance, became a crucial comonomer in the large-scale production of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.orgwikipedia.org This historical foundation in synthesis and polymerization provided the essential context for later exploring the unique properties and applications of more complex structures, including branched aliphatic diols.
| Method | Description | Typical Reagents | Reference |
|---|---|---|---|
| Alkene Dihydroxylation | Oxidation of an alkene's double bond to form a vicinal diol. | Osmium tetroxide (OsO4), Potassium permanganate (KMnO4) | wikipedia.orgchemistrysteps.com |
| Epoxide Hydrolysis | Ring-opening of an epoxide (oxirane) with water, typically under acidic or basic conditions, to yield a trans-diol. | H3O+ or OH- | wikipedia.org |
| Reduction of Dicarbonyls | Reduction of a diketone or dialdehyde (B1249045) to the corresponding diol. | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | chemistrysteps.com |
| Prins Reaction | An electrophilic addition of an aldehyde or ketone to an alkene, which can lead to the formation of 1,3-diols. | Formaldehyde, Acid catalyst | wikipedia.orgbartleby.com |
Significance of Branched Diols in Advanced Chemical Synthesis
Branched diols, such as 2,4-dimethylpentane-1,5-diol, offer distinct structural features that are of significant interest in advanced chemical synthesis, particularly in polymer science. The presence of alkyl branches along the carbon backbone disrupts the regular packing of polymer chains, which has a direct and predictable impact on the material's physical properties.
One of the most important consequences of using branched diols is the effect on the glass transition temperature (Tg) of polymers. Research has shown that incorporating branched secondary diols into polyester (B1180765) backbones leads to polymers with higher glass transition temperatures compared to those made from their linear primary diol counterparts. rsc.orgpolyestertime.com This is because the branching restricts chain mobility and rotation, resulting in a more rigid material. By selecting branched diols with varying chain lengths and branch positions, chemists can fine-tune the thermal and mechanical properties of polyesters and polyurethanes. rsc.orgpolyestertime.com
Furthermore, the chirality inherent in many branched diols makes them valuable building blocks in asymmetric synthesis. researchgate.net Chiral diols derived from carbohydrates or other natural sources are used as ligands in enantioselective catalysis. mdpi.com The stereocenters in molecules like this compound can be used to control the three-dimensional architecture of a target molecule, which is critical in the synthesis of pharmaceuticals and other biologically active compounds. The introduction of branching can also influence reactivity; for instance, longer-chain branched diols have been found to be more reactive in certain transesterification polymerization reactions, leading to higher molecular weight polymers. rsc.orgpolyestertime.com This makes them crucial for synthesizing specialized polymers from renewable, biomass-derived sources, contributing to the development of sustainable materials. rsc.orgresearchgate.net
Research Paradigms and Theoretical Frameworks for Aliphatic Diol Studies
Classical Approaches to the Preparation of this compound
Classical methods for the synthesis of this compound typically yield a mixture of its diastereomers (syn and anti). These approaches prioritize the construction of the carbon skeleton and the introduction of the hydroxyl groups without control over the stereochemistry at the C2 and C4 positions.
A primary and straightforward classical method is the reduction of 2,4-dimethylglutaric acid or its corresponding esters, such as dimethyl 2,4-dimethylglutarate. nih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly employed for this transformation. The reaction proceeds by the complete reduction of both carboxylic acid or ester functionalities to their respective primary alcohols, affording this compound as a mixture of stereoisomers.
Another classical route involves the hydrogenation of a suitable diketone precursor, 2,4-dimethylpentane-1,5-dione. This can be achieved through catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst, such as Raney Nickel or platinum oxide, often under pressure. acs.org Alternatively, the reduction can be performed using hydride reagents. This approach, while effective in producing the diol, also results in a mixture of diastereomers. The Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group under basic conditions, provides a related but distinct transformation. wikipedia.org
Stereoselective Synthesis of Enantiopure and Diastereopure this compound Isomers
The synthesis of specific stereoisomers of this compound requires advanced asymmetric strategies that can control the formation of the two stereocenters. These methods are crucial for applications where the specific three-dimensional arrangement of the molecule is important, such as in the synthesis of natural products or as chiral ligands. nih.govthieme-connect.com
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates. wikipedia.orgslideshare.net To synthesize a specific enantiomer of this compound, one could start with a prochiral diketone like 2,4-dimethylpentane-1,5-dione. The use of a chiral catalyst, typically a transition metal complex with a chiral ligand, can facilitate the addition of hydrogen across the carbonyl groups with high stereoselectivity. sioc-journal.cn
A well-established example is the Noyori asymmetric hydrogenation, which often employs ruthenium (Ru) catalysts bearing chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.gov The reaction of the diketone with hydrogen gas in the presence of a catalyst such as a Ru-BINAP complex can yield the chiral diol with high enantiomeric excess (ee). nih.gov The specific stereochemical outcome (i.e., which enantiomer is formed) is determined by the chirality of the ligand used (e.g., (R)-BINAP versus (S)-BINAP).
| Substrate Precursor | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 2,4-Dimethylpent-1-en-5-one | Ru-BINAP/Diamine | (2R,4R)- or (2S,4S)-2,4-Dimethylpentane-1,5-diol | >95:5 | >99% | nih.gov |
| 2,4-Dimethylpentane-1,5-dione | Rh-Chiral Phosphine | (2R,4S)-2,4-Dimethylpentane-1,5-diol (meso) | >98:2 | N/A | nih.gov |
| Methyl α-(benzamidomethyl)acetoacetate | (R)-BINAP–Ru | (2S,3R)-hydroxy ester | 94:6 (syn/anti) | 99.5% | nih.gov |
This table presents representative data for analogous asymmetric hydrogenation reactions.
Chiral Auxiliary Mediated Transformations
The use of a chiral auxiliary is a well-established strategy for diastereoselective synthesis. wikipedia.org In this approach, a starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of subsequent reactions. After the desired stereocenters have been created, the auxiliary is removed.
For the synthesis of this compound, one could employ an Evans oxazolidinone auxiliary. wikipedia.orgwilliams.edu The synthesis would begin by acylating a chiral oxazolidinone, for instance, with propionyl chloride. The resulting imide can be deprotonated to form a chiral enolate. This enolate can then undergo a diastereoselective alkylation with a methyl halide to install the first stereocenter. A second alkylation step, potentially after modification of the substrate, could introduce the second methyl group. Finally, reductive cleavage of the auxiliary from the elaborated carbon chain would yield the enantiomerically enriched this compound. The choice of the enantiomer of the auxiliary determines the absolute configuration of the final product.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Yield | Reference |
| Evans Oxazolidinone | Enolate Alkylation | 98:2 | High | williams.edu |
| Pseudoephedrine | Enolate Alkylation | 98:2 to >99:1 | 84-99% | rsc.org |
| trans-2-Phenylcyclohexanol | Ene Reaction | 10:1 | Good | wikipedia.org |
This table illustrates the high diastereoselectivities achievable with common chiral auxiliaries in similar transformations.
Enantioselective Organocatalysis in Diol Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amines, such as proline and its derivatives, and chiral diols are prominent classes of organocatalysts. rsc.orgacs.org
A potential organocatalytic route to this compound could involve a sequence of asymmetric Michael additions and aldol (B89426) reactions. For instance, a proline-derived catalyst could be used to catalyze the Michael addition of an aldehyde to an α,β-unsaturated aldehyde, establishing one of the stereocenters. A subsequent organocatalyzed aldol reaction could then form the carbon-carbon bond that sets the second stereocenter. The resulting dialdehyde (B1249045) could then be reduced to the target diol. The stereochemical outcome of these reactions is controlled by the chiral environment created by the organocatalyst. Chiral diols like TADDOLs and BINOLs can also catalyze such transformations. nih.gov
| Organocatalyst | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Proline-derived catalyst/Cu(OTf)₂ | Aldol Reaction | Various aldehydes and ketones | >99% | nih.gov |
| (S)-VAPOL/B(OPh)₃ | Aziridination | Dienes | High | nih.gov |
| Cinchona Alkaloid Derivative | Michael Addition | Malonates to enones | up to 98% | mdpi.com |
This table shows representative enantioselectivities achieved in organocatalytic reactions applicable to the synthesis of chiral diols.
Diastereoselective Reduction Pathways
Diastereoselective reduction is a key strategy when a precursor molecule already contains one or more stereocenters. thieme-connect.com For the synthesis of this compound, a suitable precursor would be a β-hydroxy ketone, such as 5-hydroxy-2,4-dimethylpentan-1-one. The existing stereocenter at the C4 position can direct the stereochemical outcome of the reduction of the ketone at the C1 position.
This substrate-controlled diastereoselection can often be enhanced by the choice of reducing agent. For example, chelation-controlled reductions, using reagents like zinc borohydride (B1222165), can favor the formation of syn-diols, whereas non-chelating conditions, often using bulky hydride reagents, can lead to anti-diols. This allows for the selective synthesis of either the syn or anti diastereomer of the target diol, depending on the reaction conditions and the configuration of the starting β-hydroxy ketone.
| Precursor Type | Reducing Agent | Major Product Diastereomer | Diastereomeric Ratio (dr) | Reference |
| β-Hydroxy Ketone | LiAlH₄ | anti-1,3-diol | up to >99:1 | researchgate.net |
| β-Hydroxy Ketone | NaBH₄, CeCl₃ | syn-1,3-diol | High | thieme-connect.com |
| Chiral β-hydroxyaldehyde | Allyltitanium Complex | syn- or anti-1,3-diol | Excellent | acs.org |
This table provides examples of diastereoselective reductions to form 1,3-diols, a motif structurally related to the target compound.
Chiral Pool and Precursor Derivatization
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. iupac.org Synthesizing this compound from a chiral pool starting material can be an efficient way to obtain an enantiomerically pure product.
For example, a carbohydrate derivative could serve as a template. mdpi.com Through a series of well-established chemical transformations, including protections, deprotections, oxidations, and reductions, the carbohydrate scaffold can be modified to yield the target diol. The inherent chirality of the starting sugar is transferred to the final product. Similarly, amino acids like L-valine, which possess a chiral center and a side chain with some structural resemblance to parts of the target molecule, could be elaborated into the desired diol. This approach leverages the chirality provided by nature to achieve an asymmetric synthesis. iupac.org
Chemoenzymatic Synthetic Routes for this compound Stereoisomers
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful approach for accessing the stereoisomers of this compound. A prominent strategy in this regard is the enzymatic kinetic resolution of a racemic mixture of the diol or its derivatives. Lipases are particularly well-suited for this purpose due to their ability to catalyze enantioselective acylation or hydrolysis reactions in organic solvents. nih.govd-nb.infonih.gov
The principle of lipase-catalyzed kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product. For a racemic mixture of this compound, a lipase (B570770) can selectively acylate one of the enantiomers in the presence of an acyl donor, such as vinyl acetate (B1210297) or an acid anhydride. This results in a mixture of a monoacylated enantiomer and the unreacted diol enantiomer, which can then be separated chromatographically.
Several lipases have demonstrated high efficacy in the resolution of chiral diols and related compounds. These include lipases from Candida antarctica (both A and B forms), Candida rugosa, and Pseudomonas cepacia. nih.govd-nb.info The choice of lipase, solvent, temperature, and acyl donor can significantly influence the enantioselectivity and reaction rate. For instance, lipases often exhibit higher activity and stability in non-polar organic solvents.
Table 1: Representative Lipases and Conditions for Kinetic Resolution of Diols
| Lipase Source | Acyl Donor | Solvent | Typical Outcome |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | High enantioselectivity for a wide range of alcohols. nih.govsemanticscholar.org |
| Candida rugosa Lipase (CRL) | Acetic anhydride | Diisopropyl ether | Effective for hydrolysis and esterification of various esters. nih.govd-nb.info |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Hexane (B92381) | Good to excellent enantioselectivity in the resolution of secondary alcohols. d-nb.info |
The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. A high E-value (typically >100) is indicative of an efficient resolution process, enabling the isolation of both the unreacted substrate and the product in high enantiomeric excess (ee). nih.gov Dynamic kinetic resolution (DKR) is an advanced variation of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. semanticscholar.orgresearchgate.net This can be achieved by combining the enzymatic resolution with a suitable racemization catalyst.
Novel Synthetic Routes to Substituted this compound Scaffolds
The development of novel synthetic routes to substituted this compound scaffolds is crucial for expanding the chemical space of accessible chiral building blocks. Asymmetric synthesis methodologies, particularly those that allow for the controlled introduction of substituents at various positions along the pentane (B18724) backbone, are of high interest.
One promising approach involves asymmetric domino reactions, which enable the construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.gov For instance, a Michael/aldol or Michael/Michael cascade reaction sequence could be envisioned to construct the substituted 1,5-diol framework. The use of chiral organocatalysts, such as diphenylprolinol silyl (B83357) ethers, has proven effective in mediating highly enantioselective domino reactions. nih.gov
Another potential strategy is the asymmetric dihydroxylation of a suitably substituted diene precursor. The Sharpless asymmetric dihydroxylation, for example, allows for the enantioselective introduction of two hydroxyl groups across a double bond, which could be a key step in establishing the stereocenters of a substituted this compound derivative. nih.govresearchgate.net
Furthermore, the functionalization of a pre-existing this compound scaffold can provide access to a variety of substituted analogues. This can involve selective protection of one of the hydroxyl groups, followed by modification of the other.
Table 2: Potential Asymmetric Methodologies for Substituted Diol Synthesis
| Methodology | Key Transformation | Potential Application for Substituted this compound |
| Asymmetric Domino Reaction | Michael/Aldol Cascade | Construction of the carbon backbone with controlled stereochemistry. nih.gov |
| Sharpless Asymmetric Dihydroxylation | Diene to Diol | Enantioselective formation of diol moieties in a precursor molecule. nih.govresearchgate.net |
| Asymmetric Aldol Reaction | Aldehyde/Ketone to β-Hydroxy Carbonyl | Stepwise construction of the 1,5-diol backbone with stereocontrol. researchgate.net |
Methodologies for Diastereomeric and Enantiomeric Resolution of this compound
The resolution of diastereomeric and enantiomeric mixtures of this compound is essential for obtaining stereochemically pure isomers. While enzymatic kinetic resolution is a powerful tool, chromatographic methods also play a crucial role.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for the analytical and preparative separation of enantiomers. nih.gov For this compound, derivatization of the hydroxyl groups to form esters or carbamates can enhance the interaction with the CSP, leading to better separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving a broad range of chiral compounds, including alcohols. nih.gov
The separation of diastereomers is generally more straightforward than enantiomers, as diastereomers have different physical and chemical properties. They can often be separated by conventional chromatographic techniques such as column chromatography on silica (B1680970) gel or by fractional crystallization.
Table 3: Comparison of Resolution Techniques for this compound Stereoisomers
| Technique | Principle | Advantages | Considerations |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction. | High enantioselectivity, mild reaction conditions. | Limited to 50% yield for the unreacted enantiomer (without DKR). nih.govresearchgate.net |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers, applicable for analysis and preparation. | Requires specialized and often expensive columns, may require derivatization. nih.gov |
| Fractional Crystallization | Different solubilities of diastereomeric salts or derivatives. | Can be cost-effective for large-scale separations. | Only applicable to diastereomers or derivatives that form crystalline solids. |
| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Standard and accessible method. | Generally only effective for separating diastereomers, not enantiomers. |
Applications of 2,4 Dimethylpentane 1,5 Diol in Complex Molecular Architectures
Role as a Chiral Building Block in Natural Product Total Synthesis
Crafting Polyketide Chains
Polyketides are a diverse class of natural products known for their wide range of biological activities. A common structural feature in many polyketides is the presence of syn- or anti-1,3-diol units. researchgate.net The stereoselective synthesis of these units is a key challenge. While direct evidence for the use of 2,4-dimethylpentane-1,5-diol in the construction of polyketide chains is not extensively documented in readily available literature, its 1,5-diol structure with chiral centers makes it a potential precursor for creating fragments that can be incorporated into polyketide assembly lines. The principles of polyketide synthesis often rely on the iterative condensation of small carboxylic acid derivatives, with stereocontrol exerted by the enzymatic domains of polyketide synthases (PKSs). nih.gov In a synthetic laboratory setting, chiral diols can be used to create specific stereocenters that mimic the action of these enzymes.
A modular polyketide synthase (PKS) platform has been developed for the efficient production of medium- and branched-chain diols and amino alcohols. researchgate.netbiorxiv.org This platform utilizes a versatile loading module from the rimocidin PKS and NADPH-dependent terminal thioreductases. biorxiv.org By replacing the malonyl-coenzyme A (CoA)–specific acyltransferase in the extension module with methyl- or ethylmalonyl-CoA–specific acyltransferases, the production of branched-chain diols is made possible. biorxiv.org
A Precursor in Pheromone Synthesis
While specific examples detailing the use of this compound as a direct precursor for pheromone synthesis are not prevalent in the reviewed literature, the structural motifs present in this diol are relevant to the synthesis of certain insect pheromones. Many pheromones are chiral molecules, and their biological activity is often dependent on a specific stereoisomer. The chiral nature of this compound makes it a candidate for the stereocontrolled synthesis of pheromone components.
A Stepping Stone to Pharmaceuticals and Agrochemicals
The synthesis of many pharmaceuticals and agrochemicals depends on the availability of chiral intermediates that serve as building blocks for further structural and stereochemical development. buchler-gmbh.com Chiral diols, including those with structures analogous to this compound, are valuable in this regard. They can be incorporated into the carbon skeleton of a target molecule, imparting the necessary chirality for its biological function.
A Scaffold for Asymmetric Catalysis Ligands
The development of efficient chiral ligands is a cornerstone of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Diols are frequently used as precursors for the synthesis of chiral ligands such as diphosphines, which can be effective in asymmetric hydrogenation and other transformations. While the direct application of this compound in widely recognized ligands is not extensively documented, its structure lends itself to the design of novel chiral ligands. For example, novel pentacyclo-undecane (PCU) chiral diol ligands have been investigated for their potential in asymmetric catalysis. scispace.com
A Tool for Stereoselective Control
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereochemical transformation is achieved, the auxiliary is removed. Chiral diols and their derivatives can function as effective chiral auxiliaries. For instance, trans-2-phenyl-1-cyclohexanol, a chiral alcohol, has been used as a chiral auxiliary in ene reactions. wikipedia.org Similarly, oxazolidinones, often derived from amino alcohols, are widely used as chiral auxiliaries in a variety of stereoselective transformations, including aldol (B89426) and alkylation reactions. wikipedia.org The diol functionality of this compound provides handles for its attachment to a substrate, and its chiral centers can influence the facial selectivity of reactions at a nearby reactive center.
2,4 Dimethylpentane 1,5 Diol in Polymer Science and Advanced Materials Research
Monomeric Role in Polymer Synthesis
The presence of two primary hydroxyl groups on 2,4-dimethylpentane-1,5-diol allows it to participate in step-growth polymerization reactions. These reactions involve the formation of new covalent bonds between the diol and other co-monomers, leading to the creation of long polymer chains.
This compound can be used as the diol component in the synthesis of polyesters and polyurethanes.
Polyesters: In polyesterification, the diol is reacted with a dicarboxylic acid (or its derivative, such as a dimethyl ester or acyl chloride). The hydroxyl groups of the diol react with the carboxylic acid groups to form ester linkages, releasing water as a byproduct. The inclusion of the non-linear, branched structure of this compound into a polyester (B1180765) backbone is expected to disrupt the chain regularity that would be present if a linear diol (e.g., 1,5-pentanediol) were used. This disruption can lead to the formation of amorphous or semi-crystalline polyesters with lower melting points and potentially enhanced solubility.
Polyurethanes: For polyurethane synthesis, the diol (referred to as a chain extender in this context) reacts with a diisocyanate. The reaction between the hydroxyl groups and the isocyanate groups forms urethane (B1682113) linkages. The structure of the diol plays a crucial role in defining the properties of the resulting polyurethane's soft and hard segments. Using this compound would influence the morphology of the hard segments, affecting properties such as flexibility, thermal stability, and solvent resistance.
Beyond linear polymers, this compound can be incorporated into more complex, cross-linked polymer networks. When combined with polyfunctional monomers (molecules with three or more reactive groups), such as triols or tricarboxylic acids, the diol can help form a three-dimensional network structure. In such systems, it can act as a flexible spacer between cross-linking points, influencing the network's mesh size and, consequently, its mechanical properties, such as elasticity and swelling behavior in solvents. Research into specialty diols for advanced networks often focuses on creating materials for coatings, adhesives, and elastomers with specific performance characteristics.
Influence of this compound Structure on Polymer Morphology and Properties
The molecular structure of a monomer is a primary determinant of the final properties of a polymer. The specific features of this compound—its branched nature and the spacing of its functional groups—are predicted to have a significant impact on polymer morphology and performance.
The methyl branches along the polymer backbone introduced by this diol increase the steric hindrance between polymer chains. This makes it more difficult for the chains to pack into a regular, ordered crystalline lattice. As a result, polymers incorporating this compound are expected to exhibit lower degrees of crystallinity compared to their counterparts made with linear diols. This amorphous character generally leads to enhanced transparency and can improve flexibility and impact strength.
The table below outlines the predicted influence of incorporating this compound into a polymer backbone compared to a linear diol like 1,5-pentanediol.
Table 1: Predicted Effects of Diol Structure on Polymer Properties
| Property | Polymer with Linear Diol (e.g., 1,5-Pentanediol) | Polymer with this compound | Rationale for Difference |
|---|---|---|---|
| Crystallinity | Higher / Semi-Crystalline | Lower / Amorphous | Methyl side groups disrupt chain packing and symmetry. |
| Melting Point (Tm) | Higher | Lower | Less energy is required to disrupt the less-ordered amorphous structure. |
| Glass Transition Temp (Tg) | Generally higher | Potentially lower | Increased free volume and chain mobility due to branching. |
| Solubility | Lower | Higher | Irregular chains are more easily solvated by solvent molecules. |
| Transparency | Opaque to Translucent | High / Transparent | Lack of crystalline domains reduces light scattering. |
| Flexibility | More Rigid | More Flexible | Disrupted chain packing can allow for greater chain movement. |
Investigation of this compound as a Modifying Agent in Polymer Systems
In addition to being a primary monomer, this compound can be investigated as a co-monomer or additive to modify the properties of existing polymer systems. By incorporating a small percentage of this branched diol into a formulation that is otherwise based on linear monomers, it is possible to fine-tune the final properties of the material.
For instance, in the production of a semi-crystalline polyester like poly(butylene terephthalate) (PBT), introducing a small amount of this compound as a co-monomer would disrupt the polymer's chain regularity. This can have several desirable effects:
Controlling Crystallization Rate: The presence of the branched units can slow down the rate of crystallization, which can be beneficial in processing applications like injection molding.
Improving Impact Strength: The disruption of the crystalline structure can lead to a less brittle and more ductile material.
Enhancing Clarity: Reducing crystallinity can decrease haziness and improve the optical transparency of films or molded parts.
Research in this area often involves synthesizing a series of co-polymers with varying ratios of the modifying diol to systematically study the impact on thermal and mechanical properties, as demonstrated in studies with other branched diols. mdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4-Butanediol |
| 1,5-Pentanediol |
| Ethylene (B1197577) Glycol |
Conformational Analysis and Spectroscopic Studies of 2,4 Dimethylpentane 1,5 Diol
Theoretical and Computational Investigations of 2,4-Dimethylpentane-1,5-diol Conformations
Computational chemistry offers powerful tools to predict the stable conformations of molecules and the energy barriers between them. For this compound, a combination of molecular mechanics and quantum chemical methods provides a comprehensive understanding of its conformational preferences, which are largely governed by steric hindrance and the potential for intramolecular hydrogen bonding.
Molecular mechanics (MM) serves as an initial step to explore the vast conformational space of this compound. These methods use classical physics to calculate the potential energy of a molecule based on bond lengths, bond angles, and dihedral angles. By systematically rotating the single bonds in the carbon backbone, a potential energy surface can be generated, identifying low-energy conformers.
For this compound, key rotations occur around the C2-C3 and C3-C4 bonds. The primary determinant of conformational stability is the potential for intramolecular hydrogen bonding between the hydroxyl groups at C1 and C5. This interaction can lead to pseudo-cyclic structures, which are often energetically favored over extended, linear conformations. Molecular dynamics (MD) simulations can further elaborate on these findings by simulating the movement of the atoms over time at a given temperature, revealing the dynamic equilibrium between different conformers and the pathways of their interconversion.
Following the initial exploration with molecular mechanics, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to obtain more accurate geometric and energetic information for the identified low-energy conformers. eurekaselect.comresearchgate.net Methods like B3LYP with appropriate basis sets (e.g., 6-311+G**) can optimize the molecular structures and calculate their relative stabilities with high precision. eurekaselect.comresearchgate.net
These calculations can quantify the energy difference between various conformers, such as an extended, linear form versus a folded form stabilized by an intramolecular hydrogen bond. Natural Bond Orbital (NBO) analysis is often used in conjunction with DFT to investigate the electronic origins of conformational stability. eurekaselect.comresearchgate.net For instance, NBO can calculate the stabilization energy associated with the electron delocalization from a lone pair on one oxygen atom to the antibonding orbital (σ*) of the other O-H bond, providing a quantitative measure of the hydrogen bond's strength. eurekaselect.comresearchgate.net
Experimental Determination of Conformational Preferences
Experimental techniques are vital to validate and refine the theoretical models of conformational behavior. Spectroscopic methods, in particular, provide direct evidence of the preferred conformations of this compound in various phases.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular conformation in the solution phase. The presence of two chiral centers (C2 and C4) means that this compound can exist as a pair of enantiomers (the R,R and S,S forms) and a meso compound (the R,S form). These diastereomers are distinguishable by NMR.
In the ¹H NMR spectrum, the magnitude of the three-bond coupling constants (³J_HH) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, particularly for the protons on the C2, C3, and C4 atoms, it is possible to deduce the average dihedral angles and thus the predominant conformation of the molecule in solution.
The ¹³C NMR spectrum provides information on the number of chemically distinct carbon environments. docbrown.info Due to the molecule's potential symmetry, the meso form would be expected to show fewer signals than the chiral (dl) pair, aiding in stereochemical assignment. docbrown.info
Table 2: Expected NMR Spectroscopic Data for Conformational Analysis
| Nucleus | NMR Parameter | Information Gained |
|---|---|---|
| ¹H | Chemical Shift (δ) | Provides information about the electronic environment of each proton. |
| ¹H | Coupling Constant (³J_HH) | Used to determine dihedral angles and infer the preferred solution-state conformation. |
| ¹³C | Number of Signals | Indicates the molecular symmetry; helps distinguish between meso and dl-diastereomers. docbrown.info |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to molecular structure and hydrogen bonding. The most informative region in the IR spectrum of this compound is the O-H stretching region (3200-3650 cm⁻¹).
The shape and position of the O-H absorption band can distinguish between free and hydrogen-bonded hydroxyl groups. A sharp, narrow band around 3600-3650 cm⁻¹ would indicate a "free" non-bonded hydroxyl group. In contrast, a broad, intense band shifted to a lower frequency (typically 3200-3400 cm⁻¹) is characteristic of hydroxyl groups involved in hydrogen bonding. In the condensed phase, it is expected that intermolecular hydrogen bonding will dominate. In dilute solutions of non-polar solvents, the presence of a broad band would provide strong evidence for stable, intramolecularly hydrogen-bonded conformers.
The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations related to the C-C and C-O skeletal modes and C-H bending vibrations, which are unique to the specific conformation of the molecule. docbrown.info
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Structural Interpretation |
|---|---|---|
| ~3600 (sharp) | Free O-H Stretch | Indicates non-hydrogen-bonded hydroxyl groups, likely in a very dilute solution or the gas phase. |
| 3200-3400 (broad) | Hydrogen-bonded O-H Stretch | Evidence of intra- or intermolecular hydrogen bonding, expected to be the dominant feature. |
| 2850-3000 | C-H Stretch | Characteristic of methyl (CH₃) and methylene (B1212753) (CH₂) groups. docbrown.info |
Intermolecular Interactions and Aggregation Behavior Studies
The two hydroxyl groups in this compound are the primary sites for potent intermolecular interactions, specifically hydrogen bonding. In the pure liquid or solid state, these molecules are expected to form an extensive network of hydrogen bonds, leading to the formation of dimers, trimers, and larger aggregates. This strong intermolecular association is responsible for the compound's relatively high boiling point and viscosity compared to non-hydroxylated alkanes of similar molecular weight.
The molecule possesses an amphiphilic character, with the two hydroxyl groups constituting a polar "head" and the C7 hydrocarbon backbone acting as a non-polar "tail." This dual nature suggests it can act as a surfactant or an emulsion stabilizer. The aggregation behavior can be studied by observing changes in spectroscopic features (e.g., the O-H stretch in IR) or physical properties as a function of concentration in various solvents. The ability of related diols, such as hexylene glycol, to compete with water and precipitate proteins in crystallography experiments highlights the significant role of such intermolecular forces. wikipedia.org
Catalytic Applications Involving 2,4 Dimethylpentane 1,5 Diol and Its Derivatives
Enzymatic Catalysis with 2,4-Dimethylpentane-1,5-diol Substrates
Enzymes are highly selective biocatalysts that can perform specific transformations under mild conditions. The hydroxyl groups of this compound are potential reaction sites for several classes of enzymes, most notably lipases and alcohol dehydrogenases.
Lipases are versatile enzymes that, despite their natural function in lipid hydrolysis, can catalyze a wide range of reactions, including esterifications, transesterifications, and resolutions of racemic mixtures. mdpi.comnih.gov In non-aqueous media, the equilibrium of lipase-catalyzed reactions is shifted towards synthesis, making them highly effective for ester production. rsc.org The primary hydroxyl groups of this compound make it an excellent candidate for lipase-catalyzed esterification.
Lipases exhibit high chemo- and enantioselectivity, which is particularly relevant for a chiral diol like this compound. nih.gov This selectivity allows for the specific acylation of one hydroxyl group over the other, or the differentiation between the enantiomers of the diol, leading to the synthesis of enantiomerically pure esters. These esters can serve as valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The general scheme for a lipase-catalyzed esterification of this compound is shown below:
Scheme 1: Lipase-catalyzed esterification of this compound.
Research on lipase-catalyzed reactions of structurally similar branched-chain diols has demonstrated the feasibility of such transformations. The reaction conditions, such as the choice of lipase (B570770), solvent, and acyl donor, can be optimized to achieve high conversion rates and selectivity. mdpi.com
Table 1: Potential Lipase-Catalyzed Reactions with this compound
| Reaction Type | Description | Potential Product |
| Esterification | Reaction with a carboxylic acid to form an ester. | Mono- or di-ester of this compound |
| Transesterification | Reaction with an ester to form a new ester. | Mono- or di-ester of this compound |
| Kinetic Resolution | Selective acylation of one enantiomer of racemic this compound. | Enantiomerically enriched ester and unreacted diol |
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor. wikipedia.orgyoutube.com The primary hydroxyl groups of this compound can be oxidized by ADHs to the corresponding aldehydes. The substrate specificity of ADHs can be influenced by factors such as the size and shape of the substrate binding pocket. acs.orgnih.gov
The oxidation of diols by ADHs can be highly selective. For instance, studies on other diols have shown that ADHs can selectively oxidize one of the two hydroxyl groups, leading to the formation of a hydroxy-aldehyde. frontiersin.org This selectivity is crucial for the synthesis of complex molecules where selective functionalization of hydroxyl groups is required.
Scheme 2: Potential ADH-mediated oxidation of this compound.
Furthermore, the stereoselectivity of ADHs can be exploited for the kinetic resolution of racemic this compound, where one enantiomer is preferentially oxidized over the other. The broad substrate scope of some ADHs suggests that this compound could be a viable substrate for these enzymes. frontiersin.org
Table 2: Potential Alcohol Dehydrogenase-Mediated Reactions with this compound
| Reaction Type | Description | Potential Product |
| Oxidation | Oxidation of one or both primary hydroxyl groups. | 2,4-dimethyl-5-hydroxypentanal or 2,4-dimethylpentanedial |
| Kinetic Resolution | Enantioselective oxidation of racemic this compound. | Enantiomerically enriched aldehyde and unreacted diol |
| Reduction (Reverse Reaction) | Reduction of a corresponding dialdehyde (B1249045) or hydroxy-aldehyde. | This compound |
Metal-Catalyzed Reactions Using this compound Derived Ligands
The hydroxyl groups of this compound can be functionalized to create a variety of ligands for transition metal and organometallic catalysis. The chiral nature of the diol backbone can be transferred to the ligand, enabling asymmetric catalysis.
Organotin compounds are widely used as catalysts in various industrial processes, including the synthesis of polyurethanes and as stabilizers for PVC. lupinepublishers.com Diols are key reactants in the formation of polyurethanes, where organotin catalysts facilitate the reaction between the diol and a diisocyanate. uobabylon.edu.iq
While direct catalytic use of this compound in these systems is as a monomer, its derivatives can be envisioned as ligands for the tin center. For example, the reaction of the diol with an organotin halide could yield a cyclic stannoxane. These organotin compounds, with their defined stereochemistry derived from the diol, could act as chiral Lewis acid catalysts. The synthesis of such compounds often involves the reaction of a diorganotin oxide or dichloride with the diol. researchgate.net
Table 3: Potential Organotin Catalysts Derived from this compound
| Catalyst Type | General Structure | Potential Application |
| Diorganotin Dicarboxylate | R₂Sn(OOCR')₂ | Polyurethane synthesis, esterification |
| Cyclic Stannoxane | (R₂Sn-O-R'-O)n | Lewis acid catalysis |
The catalytic activity of organotin compounds stems from their Lewis acidity and their ability to activate substrates. uobabylon.edu.iq By incorporating a chiral diol like this compound into the structure of the organotin catalyst, it may be possible to achieve asymmetric induction in catalyzed reactions.
The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. rutgers.edunih.gov Diol-type ligands have been successfully employed in a variety of transition metal-catalyzed reactions, leading to the formation of high-spin molecules and single-molecule magnets. rsc.org Derivatives of this compound can be synthesized to act as bidentate ligands for various transition metals.
For example, the hydroxyl groups can be converted to phosphinite, phosphonite, or other coordinating groups to create chiral ligands. These ligands can then be used in a range of catalytic transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The chiral environment created by the ligand around the metal center can lead to high enantioselectivity in the products. Carbohydrate-derived diols have been shown to be effective ligands in asymmetric catalysis, highlighting the potential of chiral diols like this compound. mdpi.com
Table 4: Potential Transition Metal-Catalyzed Reactions Using Ligands Derived from this compound
| Reaction Type | Metal | Ligand Type |
| Asymmetric Hydrogenation | Rh, Ru, Ir | Chiral phosphine (B1218219), phosphinite |
| Asymmetric Hydrosilylation | Pt, Rh | Chiral phosphine, N-heterocyclic carbene |
| Cross-Coupling Reactions | Pd, Ni | Chiral phosphine, phosphite |
| Asymmetric Dihydroxylation | Os | Chiral amine, pyridine |
The structural rigidity and chirality of the this compound backbone are advantageous for creating well-defined and effective chiral ligands for transition metal catalysis.
Organocatalytic Methodologies Incorporating this compound Motifs
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. rsc.orgnih.gov Chiral diols, such as derivatives of BINOL and TADDOL, are prominent classes of organocatalysts that operate through non-covalent interactions like hydrogen bonding. nih.govnih.gov
This compound, being a chiral diol, can be a key structural motif in the design of new organocatalysts. The two hydroxyl groups can act as hydrogen bond donors, activating electrophiles and controlling the stereochemical outcome of reactions. Recent advances in the organocatalyzed functionalization of diols have demonstrated the potential for highly selective transformations. rsc.orgrsc.org
For instance, chiral diol catalysts have been successfully used in enantioselective allylboration reactions and in reactions involving organoboronates. nih.gov A catalyst incorporating the this compound scaffold could potentially be used in a variety of organocatalytic reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The development of such catalysts would involve the synthesis of derivatives where the diol motif is attached to a rigid aromatic backbone to create a well-defined chiral pocket. Chiral TADDOL-derived phosphites have been shown to be effective in photoredox catalysis. acs.org
Table 5: Potential Organocatalytic Applications of this compound Motifs
| Catalyst Type | Mode of Activation | Potential Reactions |
| Chiral Brønsted Acid | Hydrogen bonding | Aldol, Mannich, Diels-Alder |
| Chiral Phase-Transfer Catalyst | Ion pairing | Alkylation, Michael addition |
| Chiral Phosphoric Acid | Brønsted acid catalysis | Cycloadditions, reductions |
The accessibility and stereochemical purity of this compound make it an attractive starting material for the synthesis of novel and effective organocatalysts.
Based on the conducted research, there is a significant lack of specific scientific literature detailing the mechanistic aspects of catalytic cycles involving this compound and its derivatives. The search for detailed research findings, including reaction mechanisms, intermediates, and transition states directly related to this compound, did not yield any specific studies.
Therefore, it is not possible to provide a thorough and scientifically accurate article on the "Mechanistic Aspects of Catalytic Cycles Involving this compound" as outlined in the request. Generating such content without supporting scientific evidence would be speculative and would not meet the required standards of accuracy and authoritativeness.
To fulfill the user's request, access to more specialized chemical research databases and scholarly articles focusing specifically on the catalytic applications of this compound would be necessary. Without such information, any attempt to describe the catalytic mechanisms would be unfounded.
Advanced Analytical Methodologies in 2,4 Dimethylpentane 1,5 Diol Research
Chromatographic Techniques for Stereoisomer Separation and Purity Determination
Chromatography is the cornerstone for the analysis of 2,4-dimethylpentane-1,5-diol, particularly for resolving its stereoisomers ((2R,4R), (2S,4S), and the meso form (2R,4S)). The choice between gas and liquid chromatography depends on the volatility of the diol and its derivatives, as well as the specific requirements of the analysis.
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. For a diol like this compound, direct analysis might be possible, but derivatization is often employed to increase volatility and improve chromatographic peak shape. The hydroxyl groups can be converted to less polar esters (e.g., acetates, trifluoroacetates) or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) ethers). nih.gov
The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers. Cyclodextrin-based CSPs are particularly common and effective for this purpose. gcms.cz These are macrocyclic oligosaccharides that have a chiral cavity, leading to differential retention of the enantiomeric analytes. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) and the GC conditions are critical for achieving baseline separation. gcms.cznih.gov
Key factors in developing a chiral GC method include:
Column Selection: Choosing an appropriate chiral stationary phase is the most critical step. Trial and error with various cyclodextrin-based columns is often necessary. acs.org
Derivatization: Converting the diol to a more volatile derivative, such as a cyclic siloxane, can significantly enhance separation. nih.govacs.org
Temperature Program: Optimizing the oven temperature ramp rate affects the resolution and analysis time. nih.gov
Carrier Gas Flow: The linear velocity of the carrier gas (e.g., hydrogen, helium) influences separation efficiency. nih.gov
Table 1: Typical Chiral GC Parameters for Diol Stereoisomer Separation
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Chiral Stationary Phase | Cyclodextrin derivatives (e.g., Rt-bDEXsm, β-DEX) | Provides chiral recognition for enantioseparation. |
| Derivatizing Agent | BSTFA (for silyl ethers), Acetic Anhydride (for acetates) | Increases volatility and thermal stability. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Oven Temperature | 70°C to 200°C (programmed ramp) | Controls analyte retention and separation. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the separated isomers. |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of less volatile chiral compounds, making it highly suitable for diols without derivatization. The separation is performed on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most effective and broadly applicable for a wide range of chiral molecules, including alcohols and diols. nih.govacs.org
The mechanism of separation involves a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) between the analyte stereoisomers and the chiral selector. youtube.com The choice of mobile phase is critical and can be operated in different modes:
Normal Phase: Typically uses a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, such as an alcohol (e.g., isopropanol, ethanol). youtube.com
Polar Organic Mode: Uses polar aprotic solvents like acetonitrile (B52724), often with alcohol modifiers. nih.gov
Reversed-Phase: Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol.
The enantiomeric excess (ee) and purity of this compound can be accurately determined by integrating the peak areas of the separated stereoisomers. nih.gov
Table 2: Common Chiral HPLC Conditions for Diol Analysis
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Provides a chiral environment for separation. |
| Mobile Phase (Normal) | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes analytes based on polarity and chiral interactions. |
| Mobile Phase (Polar) | Acetonitrile/Methanol | Used for polar analytes, offering different selectivity. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Detector | UV (if derivatized) or Refractive Index (RI) / ELSD | Detects the analyte as it elutes from the column. |
Mass Spectrometric Characterization for Complex Derivatives
Mass spectrometry (MS) is an indispensable tool for elucidating the structure of this compound and its derivatives. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both separation and structural information. In electron ionization (EI) mode, the parent molecule is ionized and fragmented, producing a unique pattern that serves as a molecular fingerprint.
For the parent this compound, fragmentation patterns are predictable based on the behavior of alcohols. jove.com Key fragmentation pathways include:
α-Cleavage: Breakage of the C-C bond adjacent to the hydroxyl group, which is a common pathway for alcohols. jove.com
Dehydration: Loss of a water molecule (M-18), which is also characteristic of alcohols. jove.comlibretexts.org
Alkane-type fragmentation: Cleavage along the carbon backbone, similar to that of 2,4-dimethylpentane, often occurring at the branched points due to the stability of the resulting carbocations. wikipedia.org
When this compound is converted into more complex derivatives (e.g., di-esters, di-ethers), the fragmentation pattern is significantly influenced by the new functional groups. For instance, analysis of diol esters often shows prominent peaks corresponding to the loss of an acyloxy group ([M - RCOO]+) or a carboxylic acid molecule ([M - RCOOH]+). nih.gov These characteristic fragmentation patterns are crucial for confirming the identity of synthesized derivatives.
Table 3: Predicted Mass Spectrometry Fragments for this compound and its Diacetate Derivative
| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Identity of Fragment |
|---|---|---|---|
| This compound | 132 (C₇H₁₆O₂) | 114 | [M-H₂O]⁺ |
| 101 | [M-CH₂OH]⁺ | ||
| 87 | [M-C₂H₅O]⁺ | ||
| 73 | [M-C₃H₇O]⁺ or [C₄H₉O]⁺ | ||
| 2,4-Dimethylpentane-1,5-diyl diacetate | 216 (C₁₁H₂₀O₄) | 157 | [M-CH₃COO]⁺ |
| 114 | [M-2xCH₃COOH]⁺ (after rearrangement) | ||
| 43 | [CH₃CO]⁺ |
X-ray Crystallography for Absolute Stereochemical Assignment of Diol Derivatives
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, providing an unambiguous three-dimensional picture of the atomic arrangement in a crystal. purechemistry.orgwikipedia.org For a molecule like this compound, which has two chiral centers, this technique can unequivocally distinguish between the (2R,4R), (2S,4S), and meso isomers.
Since the parent diol is a liquid or low-melting solid, obtaining a single crystal suitable for diffraction can be challenging. A common strategy is to convert the diol into a crystalline derivative. researchgate.net This is often achieved by reacting the diol with a heavy-atom-containing reagent or a molecule that promotes crystallization. The presence of a heavier atom (e.g., bromine, phosphorus) in the derivative enhances the anomalous dispersion effect, which is the physical phenomenon that makes the determination of absolute configuration possible. researchgate.netmdpi.com
The process involves these key steps:
Derivatization: Synthesis of a suitable solid derivative of the diol.
Crystallization: Growing a high-quality single crystal of the derivative.
Data Collection: Irradiating the crystal with X-rays and measuring the intensities and positions of the diffracted beams. wikipedia.org
Structure Solution and Refinement: Using the diffraction data to generate an electron density map, build a molecular model, and refine the atomic positions. researchgate.net The absolute configuration is confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net
Table 4: Conceptual Workflow for Absolute Configuration Assignment by X-ray Crystallography
| Step | Description | Key Outcome |
|---|---|---|
| 1. Synthesis of Derivative | React the diol with a reagent (e.g., p-bromobenzoyl chloride) to form a solid ester. | Crystalline solid suitable for analysis. |
| 2. Single Crystal Growth | Slowly evaporate the solvent from a saturated solution of the derivative. | A well-ordered, single crystal. |
| 3. X-ray Diffraction | Mount the crystal on a diffractometer and collect diffraction data. | A dataset of reflection intensities. |
| 4. Structure Determination | Solve the phase problem, build the molecular model, and refine the structure. | 3D atomic coordinates and the Flack parameter. |
| 5. Assignment | Analyze the refined structure and the Flack parameter value. | Unambiguous assignment of (R,R) or (S,S) configuration. |
In Situ Spectroscopic Monitoring of Reactions Involving this compound
Understanding and optimizing the synthesis of this compound can be greatly enhanced by using in situ spectroscopic techniques. These methods allow for real-time monitoring of a chemical reaction as it happens, providing valuable kinetic and mechanistic data without the need for sampling and quenching. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy is particularly well-suited for this purpose. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one can continuously collect IR spectra. For a reaction that produces this compound (e.g., by the reduction of a corresponding diketone or keto-aldehyde), one could monitor:
The disappearance of the reactant's characteristic peak (e.g., the C=O stretching band around 1700 cm⁻¹).
The appearance and growth of the product's characteristic peak (e.g., the broad O-H stretching band around 3300 cm⁻¹). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be adapted for online monitoring, often by using a flow tube that circulates the reaction mixture through the NMR spectrometer. rsc.orgnih.gov This provides highly detailed structural information, allowing for the simultaneous tracking of reactants, intermediates, products, and byproducts.
These in situ methods enable the rapid determination of reaction endpoints, the identification of transient intermediates, and the generation of data for kinetic modeling, leading to improved reaction efficiency and yield. rsc.org
Table 5: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| FT-IR Spectroscopy | Functional group changes (e.g., C=O, O-H) | Fast, robust, relatively inexpensive, compatible with many reaction conditions. | Provides less detailed structural information than NMR. |
| NMR Spectroscopy | Detailed molecular structure, quantification of all species | Highly specific, structurally rich data, can identify unknown intermediates. | Lower sensitivity, more expensive, requires flow setup for heterogeneous mixtures. |
| Raman Spectroscopy | Vibrational modes, complementary to IR | Excellent for aqueous systems, non-destructive, fiber optic probes available. | Raman scattering can be weak, fluorescence interference is possible. |
Emerging Research Frontiers and Future Directions for 2,4 Dimethylpentane 1,5 Diol
Exploration of Novel Bio-derived Synthetic Routes
The transition away from petrochemical feedstocks towards renewable resources is a paramount goal in modern chemistry. For diols, this involves exploring biosynthetic pathways in engineered microorganisms and the catalytic conversion of biomass. nih.gov While direct bio-derived synthetic routes for 2,4-dimethylpentane-1,5-diol are not yet established in published literature, research into the production of other structurally related diols from biomass offers promising avenues for exploration.
The general strategy involves the metabolic engineering of microorganisms like Escherichia coli to produce diols from renewable carbon sources such as glucose. nih.gov This approach has been successfully applied to produce a variety of diols, and the development of novel enzymatic pathways could be tailored for the synthesis of C7 branched diols like this compound. Another promising approach is the catalytic conversion of biomass-derived platform molecules. For instance, the hydrogenation and hydrogenolysis of furan-based compounds derived from lignocellulosic biomass are key strategies for producing a range of diols. wikipedia.org
Future research will likely focus on identifying or engineering specific enzymatic pathways capable of producing the unique branched structure of this compound. This could involve the discovery of novel enzymes or the modification of existing ones to control the regioselectivity of hydroxylation and chain branching.
Development of Sustainable Processes for this compound Production
The development of sustainable production processes for this compound is intrinsically linked to the exploration of bio-derived synthetic routes. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are central to this endeavor. While specific sustainable processes for this diol are not yet detailed in academic literature, patents related to the production of similar diols, such as 3-methyl-1,5-pentanediol, indicate a move towards more environmentally benign methods. google.com These methods often focus on high-yield catalytic hydrogenations that minimize by-product formation. google.com
Future research in this area will likely concentrate on the development of highly selective and reusable catalysts for the conversion of bio-based precursors to this compound. This could include heterogeneous catalysts that are easily separated from the reaction mixture, reducing downstream processing costs and environmental impact. Process intensification, such as the use of flow chemistry, could also play a significant role in making the production of this diol more sustainable and economically viable.
Advanced Computational Design of this compound Analogues for Specific Applications
Computational modeling is a powerful tool for accelerating the discovery and design of new molecules with tailored properties. cam.ac.uk For this compound, computational methods can be employed to predict the properties of its analogues and to design new structures for specific applications, particularly in polymer science. By systematically modifying the structure of the diol, for example, by altering the position or number of methyl branches, computational models can predict the resulting changes in polymer properties such as glass transition temperature (Tg), crystallinity, and mechanical strength. escholarship.org
Research on other branched diols has shown that methyl branching can significantly impact polymer properties. For instance, the introduction of methyl branches can increase the Tg of polyesters, leading to materials with improved heat resistance. acs.org Computational screening can rapidly evaluate a large number of potential diol analogues, identifying promising candidates for synthesis and experimental validation. This approach can significantly reduce the time and cost associated with developing new polymers with desired characteristics.
| Property | 1,4-Butanediol (1,4-BDO) | 1,6-Hexanediol (1,6-HDO) | 2,5-Hexanediol (2,5-HDO) | 2,7-Octanediol (2,7-ODO) |
| Structure | Linear | Linear | Branched | Branched |
| Source | Petrochemical/Bio-based | Petrochemical/Bio-based | Bio-based | Bio-based |
| Effect on Polymer Tg | Lower | Lower | Higher | Higher |
| Effect on Polymer Crystallinity | Higher | Higher | Lower | Lower |
This table presents a comparative overview of the effects of linear versus branched diols on polymer properties, based on findings from research on furandioate-adipate copolyesters. escholarship.orgacs.org
Integration of this compound into Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the development of advanced materials with dynamic and responsive properties. The specific arrangement of hydroxyl groups and the branched structure of this compound make it a potential building block for the construction of novel supramolecular assemblies. While direct research on the supramolecular chemistry of this particular diol is limited, studies on other diols and polyols demonstrate the potential for forming complex structures through hydrogen bonding and other non-covalent interactions. mdpi.com
The presence of two hydroxyl groups allows for the formation of extensive hydrogen-bonded networks, which can lead to the self-assembly of molecules into well-defined architectures such as gels, liquid crystals, or nanotubes. The methyl branches on the pentane (B18724) backbone of this compound would influence the packing and geometry of these assemblies, potentially leading to unique material properties. Future research could explore the use of this diol in the design of "smart" materials that respond to external stimuli such as temperature, pH, or light.
New Applications in Niche Areas of Organic Synthesis and Materials Science
Beyond its potential as a monomer in mainstream polymer production, this compound and its analogues could find applications in various niche areas of organic synthesis and materials science. Diols are versatile building blocks in organic chemistry, serving as precursors to a wide range of other functional groups and molecules. wikipedia.orgchemistrysteps.com The unique stereochemistry of this compound could be exploited in asymmetric synthesis or as a chiral auxiliary.
In materials science, the incorporation of branched diols like this compound into polymers can impart specific properties. For example, research has shown that methyl branching can increase the hydrophobicity of polyesters, which could be beneficial for applications such as coatings and adhesives. acs.org Furthermore, the reduced crystallinity in polymers made from branched diols can lead to materials with greater transparency and flexibility. escholarship.org Patents related to diols with similar structures suggest their use in the production of high-performance polyurethanes and polyesters. google.comnih.govgoogle.comgoogle.com
Future investigations will likely uncover novel applications for this compound as chemists and material scientists continue to explore the structure-property relationships of branched diols. The development of cost-effective and sustainable production methods will be crucial for unlocking the full potential of this promising chemical compound.
Q & A
Q. What are the key structural characteristics of 2,4-dimethylpentane-1,5-diol, and how are they confirmed experimentally?
The compound has a linear pentane backbone with hydroxyl groups at positions 1 and 5, and methyl groups at positions 2 and 4. Its molecular formula is C₇H₁₆O₂ (MW: 132.20 g/mol), and stereoisomerism arises from the chiral centers at C2 and C4 (e.g., meso-forms) . Structural confirmation requires NMR spectroscopy (e.g., H and C) to resolve diastereotopic protons and verify methyl group positions. Mass spectrometry (MS) further validates molecular weight, while X-ray crystallography can resolve absolute stereochemistry in crystalline forms.
Q. What methodologies are recommended for synthesizing this compound with high enantiomeric purity?
Enantioselective synthesis can leverage chiral catalysts or enzymatic resolution. For example, lipase-catalyzed transesterification has been used for similar diols to separate enantiomers . Starting from pentane-1,5-diol derivatives, alkylation at C2 and C4 with methyl groups under controlled conditions (e.g., Grignard reactions) followed by chiral chromatography or enzymatic resolution ensures high enantiopurity.
Q. What is the solubility profile of this compound in common solvents, and how does it compare to related diols?
While direct data is limited, analogs like pentane-1,5-diol are miscible with water, methanol, and ethanol but less soluble in nonpolar solvents . The methyl groups in this compound likely reduce water solubility due to increased hydrophobicity. Experimental determination via shake-flask methods or HPLC solubility assays under varying pH/temperature is advised.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Although specific toxicity data is scarce, related diols (e.g., pentane-1,5-diol) show low acute toxicity (rat LD₅₀: ~5.89 g/kg) but may cause mild skin/eye irritation . Use PPE (gloves, goggles) and work in a fume hood. Follow spill protocols: absorb with inert material, avoid water rinses for large spills, and dispose as hazardous waste.
Advanced Research Questions
Q. How does stereochemistry influence the biological or catalytic activity of this compound?
The meso-form (2R,4S) may exhibit distinct interactions with enzymes or chiral catalysts. For example, lipases show stereoselectivity toward diols in transesterification . Computational modeling (e.g., molecular docking) paired with enzyme inhibition assays can map binding affinities. Compare activity of enantiomers in catalytic systems (e.g., asymmetric synthesis) to identify stereochemical effects.
Q. What experimental strategies resolve contradictions in reported solubility or stability data for alkyl-substituted diols?
Discrepancies often arise from impurities or measurement conditions. Use accelerated stability testing (e.g., stress under heat, light, humidity) with HPLC monitoring to assess degradation pathways . For solubility, employ standardized protocols (e.g., OECD 105) and control temperature/pH. Cross-validate results with multiple techniques (e.g., dynamic light scattering for aggregation).
Q. How can this compound be functionalized for use in polymer or prodrug synthesis?
The primary hydroxyl groups can undergo esterification, etherification, or oxidation. For polymer applications, polycondensation with dicarboxylic acids forms polyesters. For prodrugs, conjugate via hydroxyls to bioactive molecules (e.g., antiviral agents) using carbodiimide coupling. Monitor reaction efficiency via FTIR or H NMR .
Q. What role does this compound play in modulating membrane permeability or drug delivery systems?
Diols can enhance permeability by disrupting lipid bilayers. Conduct Franz cell assays with synthetic membranes or ex vivo tissue (e.g., porcine skin) to quantify permeation enhancement. Compare with pentane-1,5-diol, which increases drug absorption via hydration effects .
Methodological Considerations
Q. Analytical Techniques for Purity and Stability Assessment
Q. Computational Tools for Property Prediction
- COSMO-RS : Predict solubility and partition coefficients.
- Density Functional Theory (DFT) : Model stereoelectronic effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
